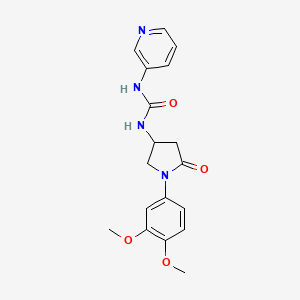

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a dimethoxyphenyl group, and a pyridinyl urea moiety, which contribute to its distinctive chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrrolidinone Ring:

- Starting with a suitable precursor, such as 3,4-dimethoxybenzaldehyde, the pyrrolidinone ring can be formed through a cyclization reaction.

- Reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent like dimethylformamide (DMF).

-

Attachment of the Pyridinyl Urea Moiety:

- The pyridinyl urea group is introduced through a coupling reaction between the pyrrolidinone intermediate and a pyridinyl isocyanate.

- This step may require a catalyst (e.g., palladium) and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to achieve these goals.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most significant applications of this compound is in the field of cancer research. Studies have shown that derivatives of urea compounds exhibit potent antiproliferative activity against various cancer cell lines. For instance:

- A study evaluated a series of urea derivatives and found that certain compounds demonstrated significant inhibitory effects on A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines, with IC₅₀ values indicating effective concentration levels for inhibition .

Potential as BRAF Inhibitors

The compound's structure suggests it may act as a BRAF inhibitor, which is crucial in treating certain types of melanoma and other cancers characterized by BRAF mutations. Molecular docking studies indicated that the urea structure can form hydrogen bonds with BRAF protein residues, enhancing its potential as a targeted therapy .

Study 1: Synthesis and Evaluation of Urea Derivatives

In a recent study published in Pharmaceutical Research, researchers synthesized several urea derivatives and tested their antiproliferative effects. The study found that 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea exhibited promising results comparable to established anticancer drugs like sorafenib .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | A549 | 2.39 ± 0.10 |

| Sorafenib | A549 | 2.12 ± 0.18 |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT116 | 3.90 ± 0.33 |

Study 2: Hybridization Strategy

Another research effort focused on molecular hybridization strategies to enhance the efficacy of existing drugs by combining pharmacophores from different bioactive compounds. The study emphasized the potential of combining diaryl urea structures with pyridine moieties to create more effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

1-(3,4-Dimethoxyphenyl)-3-(pyridin-3-yl)urea: Lacks the pyrrolidinone ring, which may affect its reactivity and biological activity.

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea: Does not contain the pyridinyl group, potentially altering its chemical properties and applications.

Uniqueness: 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Actividad Biológica

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a pyrrolidinone moiety with a dimethoxyphenyl group and a pyridine ring, suggesting diverse biological activities. This article delves into the compound's biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

The structural formula of this compound is represented as follows:

This compound features:

- Pyrrolidinone ring : Contributes to the compound's pharmacological properties.

- Dimethoxyphenyl group : Enhances lipophilicity and receptor binding.

- Pyridine moiety : Implicated in various biological interactions.

Initial studies suggest that this compound interacts with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : Potential inhibition of cholinesterases, which could lead to therapeutic effects in neurodegenerative diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors may provide insights into its psychoactive properties.

Pharmacological Properties

Research indicates that compounds with similar structural features often exhibit:

- Anti-inflammatory effects

- Antitumor activity

- Neuroprotective properties

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound showed promising IC50 values, indicating its potential as a dual inhibitor for neurodegenerative conditions .

- Antitumor Activity : Compounds structurally related to this compound were tested against cancer cell lines (e.g., TK-10 and HT-29). Results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This can be achieved through cyclization reactions involving appropriate amino acid derivatives.

- Introduction of Functional Groups : Utilizing Friedel-Crafts acylation or alkylation methods to attach the dimethoxyphenyl group.

- Urea Formation : Reacting isocyanates with amines to create the urea moiety.

Comparative Analysis

To better understand the biological activity and potential applications of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-acetyl-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | Contains an acetyl group and sulfonamide | Exhibits anti-inflammatory properties |

| 4-acetyl-N-[1-(2-methoxyphenyl)-5-pyrrolidinone] | Similar pyrrolidine core | Potential antitumor activity |

| 4-acetyl-N-[1-(3-methoxyphenyl)-5-pyrrolidinone] | Similar structure but different substituents | May have varying receptor affinities |

Propiedades

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-25-15-6-5-14(9-16(15)26-2)22-11-13(8-17(22)23)21-18(24)20-12-4-3-7-19-10-12/h3-7,9-10,13H,8,11H2,1-2H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGLVTGEOYAUKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.